CID 20025871
Description
CID 20025871 is a chemical inducer of dimerization (CID) with unique cell-permeant and photocleavable properties, enabling precise intracellular protein manipulation. Its structure includes a nitrobenzyl-based caging group linked to a rapamycin-derived core, facilitating light-controlled activation . Analytical characterization via GC-MS and vacuum distillation (Figure 1 in ) confirms its purity and fraction-specific distribution, critical for biological applications. The compound’s mass spectrum (, Figure 1D) reveals key fragmentation patterns, aiding structural validation. Unlike traditional CIDs, this compound bypasses extracellular processing, allowing direct intracellular targeting and rapid dimerization upon UV irradiation .

Properties
Molecular Formula |
C3H3N2Si |
|---|---|
Molecular Weight |
95.15 g/mol |
InChI |
InChI=1S/C3H3N2Si/c6-5-3-1-2-4-5/h1-3H |
InChI Key |
IRGCOBVKAFLKPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)[Si] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 20025871 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced equipment and automation to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: CID 20025871 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and the conditions under which the reactions are carried out.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the products formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecular structures.
Scientific Research Applications
CID 20025871 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool in biochemical assays. In industry, this compound can be utilized in the development of new materials or as a component in manufacturing processes.
Mechanism of Action
The mechanism of action of CID 20025871 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. The detailed mechanism of action is often elucidated through experimental studies and computational modeling.
Comparison with Similar Compounds
Key Comparative Insights:
Mechanistic Flexibility :
- This compound achieves intracellular dimerization without extracellular pre-processing, unlike α-methylnitrobenzylrapamycin, which relies on biotin-mediated targeting and external photolysis .
- Oscillatoxin D (CID: 101283546), a polyketide-lactone, exhibits constitutive bioactivity unrelated to light control, limiting its utility in dynamic systems .
Photocleavage Efficiency :
- pRap () releases active rapamycin slowly due to diffusional limitations, whereas this compound’s nitrobenzyl group ensures rapid, localized activation under UV .
Structural Analogues :
- Oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) share a polyketide backbone but lack modularity for protein engineering, contrasting with this compound’s adaptable rapamycin core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

